4-Benzyl-5-methylbenzene-1,3-diol
Description
4-Benzyl-5-methylbenzene-1,3-diol is a substituted resorcinol derivative featuring a benzyl group at position 4 and a methyl group at position 5 on the aromatic ring. These compounds often exhibit varied properties based on substituent patterns, influencing solubility, reactivity, and functional utility .
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-benzyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H14O2/c1-10-7-12(15)9-14(16)13(10)8-11-5-3-2-4-6-11/h2-7,9,15-16H,8H2,1H3 |
InChI Key |
VPHJXVVCNGTIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorcinol is produced through several synthetic routes. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement to yield resorcinol and acetone . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate, although this method has been largely discarded due to the generation of sulfur-containing waste .
Industrial Production Methods
Industrial production of resorcinol typically involves the Hock rearrangement process. This method starts with the dialkylation of benzene with propylene to form 1,3-diisopropylbenzene, which is then oxidized and rearranged to produce resorcinol and acetone . This process is favored due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Resorcinol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of resorcinol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroxybenzene derivatives.
Substitution: Resorcinol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydroxybenzene derivatives from reduction, and various substituted resorcinol derivatives from electrophilic substitution reactions .
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a chemical intermediate in the synthesis of dyes, explosives, and pharmaceuticals.
Biology: Resorcinol is used in the study of enzyme inhibition and protein interactions.
Industry: Resorcinol is used in the production of resins, plastics, and adhesives.
Mechanism of Action
Resorcinol exerts its effects through various mechanisms. In topical applications, it acts as a keratolytic agent, helping to remove hard, scaly, or roughened skin. It also possesses antibacterial properties, making it effective in treating skin infections . Additionally, resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The table below compares key structural and functional attributes of 4-Benzyl-5-methylbenzene-1,3-diol with similar benzene-1,3-diol derivatives:
Key Observations
Substituent Effects on Bioactivity: CBGV/CBGB: The geranyl group enhances lipophilicity, facilitating interactions with cannabinoid receptors, while alkyl chains (propyl/butyl) modulate metabolic stability . Pyrazolyl Derivatives: The heterocyclic pyrazolyl group in the DrugBank compound (DB08356) may improve binding specificity to enzymatic targets, as seen in kinase inhibitors .
Synthetic Strategies :
- Wittig reactions and acid catalysis (e.g., pTSA) are common for introducing alkenyl/alkyl groups (e.g., CBGV/CBGB synthesis) .
- Plant extraction remains critical for isolating natural derivatives like (Z)-5-(pentadecenyl)benzene-1,3-diol, though synthetic routes are preferred for scalability .
Methyl and benzyl groups (as in the hypothetical compound) balance moderate lipophilicity with synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
